molecular formula C27H22ClN5O3 B2801852 3-[3-(sec-butylamino)-3-oxopropyl]-N-(4-chlorophenyl)piperidine-1-carboxamide CAS No. 1029770-44-2

3-[3-(sec-butylamino)-3-oxopropyl]-N-(4-chlorophenyl)piperidine-1-carboxamide

Katalognummer B2801852
CAS-Nummer: 1029770-44-2
Molekulargewicht: 499.96
InChI-Schlüssel: CSXUJFIMXNODRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(sec-butylamino)-3-oxopropyl]-N-(4-chlorophenyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as U-47700 and is classified as an opioid drug. Despite its potential use in the field of medicine, U-47700 has been associated with numerous cases of overdose and death. Therefore, it is important to understand the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research related to U-47700.

Wissenschaftliche Forschungsanwendungen

CGRP Receptor Antagonism

  • Enantioselective Synthesis : A potent calcitonin gene-related peptide (CGRP) receptor antagonist, similar in structure to the chemical , has been synthesized. This antagonist was developed through a convergent, stereoselective, and economical synthesis, demonstrating potential applications in CGRP receptor-related treatments (Cann et al., 2012).

Renin Inhibition

  • Design and Discovery as Renin Inhibitors : Compounds with a similar structure were designed and identified as potent renin inhibitors. These compounds have been shown to have favorable pharmacokinetic and pharmacodynamic profiles in rats, indicating potential use in treating conditions involving renin, such as hypertension (Mori et al., 2012).

Analgesic Properties

  • Synthesis of Potent Analgesics : A study on the synthesis of related compounds has led to the discovery of extremely potent analgesics. These findings suggest possible applications in pain management (Van Daele et al., 1976).

Alzheimer’s Disease Treatment

  • Potential Drug Candidates for Alzheimer’s Disease : A series of N-substituted derivatives, structurally akin to the chemical , was synthesized to evaluate as new drug candidates for Alzheimer’s disease. This indicates potential applications in the treatment or management of Alzheimer’s disease (Rehman et al., 2018).

Cannabinoid Receptor Antagonism

  • Structure-Activity Relationships of Antagonists : Studies have been conducted to understand the structure-activity relationships of compounds acting as antagonists to the cannabinoid receptors. Such compounds could be useful in negating the effects of cannabinoids (Lan et al., 1999).

Skeletal Muscle Sodium Channel Blockers

  • Development of Antimyotonic Agents : Constrained analogues of tocainide, similar to the compound , have been designed as potent skeletal muscle sodium channel blockers. These have shown an increase in both potency and use-dependency, suggesting applications in conditions like myotonia (Catalano et al., 2008).

Wirkmechanismus

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Compounds with similar structures have been shown to influence a variety of biochemical pathways, including those involved in cell division and signal transduction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on its structural similarity to other compounds, it may have potential antimicrobial or antiviral activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific experimental data, it’s difficult to predict how these factors might affect the compound .

Eigenschaften

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN5O3/c1-16-4-3-5-19(12-16)25-31-27(36-32-25)22-14-33(26-21(24(22)35)11-6-17(2)30-26)15-23(34)29-13-18-7-9-20(28)10-8-18/h3-12,14H,13,15H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXUJFIMXNODRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(sec-butylamino)-3-oxopropyl]-N-(4-chlorophenyl)piperidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.